![molecular formula C16H13N3O3S B5198114 1-(2,4-dihydroxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5198114.png)
1-(2,4-dihydroxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
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Overview
Description
1-(2,4-dihydroxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PTIO, and it has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mechanism of Action
PTIO works by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from the system, preventing it from causing oxidative damage. The resulting nitroxyl radical can then be further studied to gain insights into the role of NO in various physiological processes.
Biochemical and Physiological Effects:
In addition to its role as a NO scavenger, PTIO has been found to have a range of other biochemical and physiological effects. These include anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of certain enzymes and ion channels. These effects make PTIO a valuable tool for researchers studying a range of biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of PTIO is its ability to effectively scavenge NO in a range of experimental settings. This makes it a valuable tool for researchers studying the role of NO in various physiological processes. However, PTIO also has some limitations, including its potential to react with other molecules in the system and its limited stability in certain experimental conditions.
Future Directions
There are many potential future directions for research involving PTIO. One potential area of study is the role of NO in the development and progression of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, PTIO could be used to study the effects of NO on the immune system and the regulation of inflammation. Finally, further research is needed to fully understand the biochemical and physiological effects of PTIO and to optimize its use as a research tool.
Synthesis Methods
The synthesis of PTIO involves a multi-step process that begins with the reaction of 2,4-dihydroxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This compound is then reacted with phenylhydrazine to produce the 5-phenyl-4H-1,2,4-triazole derivative. Finally, the resulting compound is reacted with 2-bromoacetophenone to yield PTIO.
Scientific Research Applications
PTIO has been widely used in scientific research as a nitric oxide (NO) scavenger. NO is a signaling molecule that plays an important role in a range of physiological processes, including vasodilation, neurotransmission, and immune function. However, excessive NO production can lead to oxidative stress and tissue damage, making it important to regulate NO levels in the body. PTIO has been found to effectively scavenge NO, making it a valuable tool for researchers studying the role of NO in various biological processes.
properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-11-6-7-12(13(21)8-11)14(22)9-23-16-17-15(18-19-16)10-4-2-1-3-5-10/h1-8,20-21H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYBIHYRNILZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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